3'-[(4-chlorophenyl)carbonyl]-1'-[2-(dimethylamino)ethyl]-4'-hydroxy-1-propylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione
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Overview
Description
3’-(4-chlorobenzoyl)-1’-[2-(dimethylamino)ethyl]-4’-hydroxy-1-propyl-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features a spiro connection between an indole and a pyrrole ring, making it a significant molecule in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(4-chlorobenzoyl)-1’-[2-(dimethylamino)ethyl]-4’-hydroxy-1-propyl-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione can be achieved through a multi-step process involving several key reactions:
Formation of the Indole Ring: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Spirocyclization: The spiro connection between the indole and pyrrole rings can be formed through a cyclization reaction. This step often requires the use of a strong base or acid to facilitate the formation of the spiro linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and the use of more efficient catalysts for the nucleophilic substitution reactions.
Chemical Reactions Analysis
Types of Reactions
3’-(4-chlorobenzoyl)-1’-[2-(dimethylamino)ethyl]-4’-hydroxy-1-propyl-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the 4-chlorobenzoyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Various nucleophiles, often under basic conditions to facilitate the reaction.
Major Products Formed
Oxidation: Formation of a ketone from the hydroxyl group.
Reduction: Formation of an alcohol from the carbonyl group.
Substitution: Introduction of new functional groups in place of the dimethylaminoethyl side chain.
Scientific Research Applications
Medicinal Chemistry: Due to its unique structure, this compound can be explored for its potential as a therapeutic agent. It may exhibit activities such as anti-inflammatory, anticancer, or antimicrobial properties.
Biological Studies: The compound can be used in studies to understand the interactions between spiro compounds and biological targets, providing insights into their mechanism of action.
Chemical Biology: It can serve as a probe to study various biological pathways and processes, helping to elucidate the role of specific molecular interactions in disease states.
Mechanism of Action
The mechanism of action of 3’-(4-chlorobenzoyl)-1’-[2-(dimethylamino)ethyl]-4’-hydroxy-1-propyl-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione is likely to involve interactions with specific molecular targets such as enzymes or receptors. The spiro structure may allow the compound to fit into unique binding sites, modulating the activity of these targets. Further studies are needed to identify the exact molecular pathways involved.
Comparison with Similar Compounds
Similar Compounds
Spiro[indole-3,2’-pyrrole] Derivatives: These compounds share the spiro connection between an indole and a pyrrole ring but may differ in their substituents.
4-Chlorobenzoyl Compounds: Compounds containing the 4-chlorobenzoyl group, which may exhibit similar chemical reactivity.
Uniqueness
The uniqueness of 3’-(4-chlorobenzoyl)-1’-[2-(dimethylamino)ethyl]-4’-hydroxy-1-propyl-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione lies in its combination of functional groups and the spiro structure. This combination may confer unique biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C25H26ClN3O4 |
---|---|
Molecular Weight |
467.9 g/mol |
IUPAC Name |
(4'E)-4'-[(4-chlorophenyl)-hydroxymethylidene]-1'-[2-(dimethylamino)ethyl]-1-propylspiro[indole-3,5'-pyrrolidine]-2,2',3'-trione |
InChI |
InChI=1S/C25H26ClN3O4/c1-4-13-28-19-8-6-5-7-18(19)25(24(28)33)20(21(30)16-9-11-17(26)12-10-16)22(31)23(32)29(25)15-14-27(2)3/h5-12,30H,4,13-15H2,1-3H3/b21-20- |
InChI Key |
HRZUMHBXAWWCNV-MRCUWXFGSA-N |
Isomeric SMILES |
CCCN1C2=CC=CC=C2C3(C1=O)/C(=C(/C4=CC=C(C=C4)Cl)\O)/C(=O)C(=O)N3CCN(C)C |
Canonical SMILES |
CCCN1C2=CC=CC=C2C3(C1=O)C(=C(C4=CC=C(C=C4)Cl)O)C(=O)C(=O)N3CCN(C)C |
Origin of Product |
United States |
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